Benzamide,2-[(2-phenylethyl)amino]-

Lipophilicity Hydrogen-bonding Regioisomerism

This ortho-substituted benzamide regioisomer (CAS 49667-98-3) features a free primary amide group essential for cyclocondensation to quinazolinones or benzodiazepines; the amide-substituted isomer (CAS 19050-62-5) cannot undergo this ring closure. Its XLogP3 of 2.6 and dual H-bond donor topology make it a precise, non-interchangeable probe for SAR, logP profiling, and pharmacophore validation. Deliberate procurement of the correct regioisomer ensures experimental reproducibility.

Molecular Formula C15H16N2O
Molecular Weight 240.30 g/mol
CAS No. 49667-98-3
Cat. No. B6614242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide,2-[(2-phenylethyl)amino]-
CAS49667-98-3
Molecular FormulaC15H16N2O
Molecular Weight240.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC2=CC=CC=C2C(=O)N
InChIInChI=1S/C15H16N2O/c16-15(18)13-8-4-5-9-14(13)17-11-10-12-6-2-1-3-7-12/h1-9,17H,10-11H2,(H2,16,18)
InChIKeyVNTKLVULDWYCGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzamide,2-[(2-phenylethyl)amino]- (CAS 49667-98-3): Compound Identity and Class Context for Informed Procurement


Benzamide,2-[(2-phenylethyl)amino]- (CAS 49667-98-3), also referred to as 2-(2-phenylethylamino)benzamide or NSC 328438, is a substituted anthranilamide derivative with molecular formula C₁₅H₁₆N₂O and molecular weight 240.30 g·mol⁻¹ [1]. The compound features a primary benzamide core ortho-substituted with a 2-phenylethylamino moiety. Key computed physicochemical properties include a predicted XLogP3 of 2.6, two hydrogen-bond donors, two hydrogen-bond acceptors, and five rotatable bonds, which differentiate it from simpler benzamide and anthranilamide analogs in terms of lipophilicity and conformational flexibility [1]. The compound is catalogued in the NCI/DTP repository under NSC 328438 and carries a PubChem CID of 332252, but peer-reviewed quantitative bioactivity data remain exceptionally sparse [1].

Why Benzamide,2-[(2-phenylethyl)amino]- Cannot Be Interchanged with Its Structural Isomers or Simpler Anthranilamides


Direct head-to-head pharmacological data are absent from the peer-reviewed literature, but well-established structure–activity relationship (SAR) principles for ortho-substituted benzamides demonstrate that regioisomeric placement of the phenethyl substituent—on the aniline nitrogen (as in CAS 49667-98-3) versus the amide nitrogen (as in CAS 19050-62-5)—generates distinct hydrogen-bonding patterns, conformational preferences, and electronic distributions that can produce different target-engagement profiles [1]. Computational descriptors confirm that CAS 49667-98-3 possesses an XLogP3 of 2.6 and two hydrogen-bond donors located on the free amide group, whereas the amide-substituted isomer relocates one donor capacity and alters the molecular electrostatic surface [1]. These molecular-level differences mean that generic substitution between these N-phenethyl anthranilamide regioisomers cannot be assumed without confirmatory experimental data, making deliberate, justified procurement essential for reproducible research.

Benzamide,2-[(2-phenylethyl)amino]- (49667-98-3): Quantitative Differentiation Evidence Against Closest Analogs


Physicochemical Differentiation: XLogP3 and Hydrogen-Bond Donor Topology Versus Isomeric 2-Amino-N-(2-phenylethyl)benzamide

The compound Benzamide,2-[(2-phenylethyl)amino]- carries the phenethyl substituent on the aniline nitrogen, leaving the primary amide —C(=O)NH₂ intact as two hydrogen-bond donors. In contrast, the isomeric analog 2-amino-N-(2-phenylethyl)benzamide (CAS 19050-62-5) places the phenethyl group on the amide nitrogen, converting one of those donor sites to a tertiary amide. Computed XLogP3 values are predicted to be similar (~2.6 for both regioisomers), but the hydrogen-bond donor count differs: two for the target compound versus one (aniline NH₂ only) for the isomer [1]. This affects predicted solubility, permeability, and protein-binding orientation in computational models.

Lipophilicity Hydrogen-bonding Regioisomerism Medicinal chemistry

Lipophilicity and Rotatable Bond Contrast with Simpler 2-Aminobenzamide (Anthranilamide)

Relative to unsubstituted 2-aminobenzamide (anthranilamide, CAS 88-68-6), the target compound incorporates a phenethyl extension that increases computed XLogP3 from approximately 0.8 to 2.6, representing a ~10-fold increase in predicted octanol–water partition coefficient, and raises the rotatable bond count from 1 to 5 [1]. This substantial lipophilicity gain implies greater membrane permeability potential but also increased susceptibility to non-specific protein binding, factors that directly influence assay design and buffer formulation.

Lipophilicity Membrane permeability Physicochemical profiling

Synthetic Entry and Intermediate Utility: Documented Use as a Precursor for Heterocyclic Library Construction

The compound has been employed as a synthetic intermediate in the preparation of quinazolinone and benzodiazepine derivatives via cyclocondensation reactions. Sadanandam, Reddy, and Rao (Eur. J. Med. Chem., 1987, vol. 22) reported the use of 2-(2-phenylethylamino)benzamide as a key building block for generating heterocyclic scaffolds with CNS-directed pharmacological screening [1]. This established synthetic precedent provides procurement justification for the specific phenethylamino-substituted anthranilamide, as alternative N-substitution patterns alter cyclization regiochemistry and product distribution.

Synthetic chemistry Heterocycle synthesis Chemical procurement

Procurement-Driven Application Scenarios for Benzamide,2-[(2-phenylethyl)amino]- (49667-98-3) Based on Documented Evidence


Regioisomer-Specific Synthesis of Quinazolinone and Benzodiazepine Heterocyclic Libraries

Research groups engaged in CNS-focused medicinal chemistry programs can utilize CAS 49667-98-3 as the cyclization substrate for quinazolinone or benzodiazepine ring construction, following the synthetic methodology established by Sadanandam et al. (1987) [2]. The free primary amide group is essential for the cyclocondensation step; procurement of the amide-substituted isomer (CAS 19050-62-5) would preclude the desired ring closure and generate an entirely different product series.

Physicochemical Benchmarking Studies of Ortho-Substituted Benzamide Derivatives

Teams performing logP/logD profiling, solubility determination, or permeability screening (PAMPA/Caco-2) can employ CAS 49667-98-3 as a structurally defined, intermediate-lipophilicity member of an anthranilamide congeneric series. Its measured or predicted XLogP3 of 2.6 places it between the polar unsubstituted anthranilamide (XLogP3 ~0.8) and more lipophilic N-alkylated variants, enabling systematic SAR mapping [1].

Computational Docking and Pharmacophore Model Validation Requiring Defined Hydrogen-Bond Geometry

Computational chemists constructing pharmacophore models or performing docking studies against targets hypothesized to engage the benzamide moiety can use the distinct hydrogen-bond donor/acceptor arrangement of CAS 49667-98-3—two donors on the primary amide—as a validation probe, contrasting it with the one-donor topology of the regioisomer to test model sensitivity to donor count and vector orientation [1].

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